molecular formula C11H16N6S B5720343 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide

Cat. No.: B5720343
M. Wt: 264.35 g/mol
InChI Key: ZCKAGTIIQVEIGE-UHFFFAOYSA-N
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Description

The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide features a 4,6-dimethylpyrimidinylamino group linked to a partially saturated imidazole-carbothioamide scaffold. The pyrimidine ring and carbothioamide group are critical for molecular interactions, possibly influencing solubility, stability, and target binding .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-methyl-4,5-dihydroimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6S/c1-7-6-8(2)15-9(14-7)16-10-13-4-5-17(10)11(18)12-3/h6H,4-5H2,1-3H3,(H,12,18)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKAGTIIQVEIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCCN2C(=S)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide is a significant member of the imidazole and pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C11H15N5S\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{S}

This structure includes a pyrimidine ring and an imidazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives containing imidazole and pyrimidine rings exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that imidazole derivatives can inhibit the growth of Mycobacterium tuberculosis , suggesting a potential application in treating tuberculosis infections .

Anticancer Activity

Several studies have explored the anticancer properties of imidazole derivatives. The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For example, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), with some derivatives demonstrating synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Compounds similar to 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce pro-inflammatory cytokine production, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:

  • Pyrimidine Substituents : The presence of specific substituents on the pyrimidine ring enhances antimicrobial activity.
  • Imidazole Ring Modifications : Variations in the imidazole structure can significantly affect cytotoxicity against cancer cells.

The following table summarizes some key findings related to structural modifications and their corresponding biological activities:

Structural ModificationBiological ActivityReference
4,6-Dimethyl substitutionEnhanced antimicrobial activity
N-methyl group on imidazoleIncreased cytotoxicity
Thiocarbonamide functional groupAnti-inflammatory effects

Case Study 1: Antitubercular Activity

In a screening study involving various imidazo-pyrazole derivatives, compounds similar to the target compound were found to completely inhibit Mycobacterium growth in vitro. This highlights the potential application of such compounds in developing new antitubercular agents .

Case Study 2: Synergistic Effects in Cancer Treatment

A combination therapy involving 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide and doxorubicin exhibited a synergistic effect in reducing tumor cell viability in breast cancer cell lines. This suggests that this compound could enhance the efficacy of existing chemotherapy regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological Activity Synthesis Method Key Properties/Applications
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide (Target) Likely C12H16N6S Pyrimidinylamino, dihydroimidazole, carbothioamide Inferred herbicidal Not explicitly reported (see analogs) Potential herbicide or enzyme inhibitor
Sulfometuron-methyl C15H16N4O5S Pyrimidinylamino, sulfonylurea Herbicide Condensation of pyrimidine intermediates Inhibits acetolactate synthase (ALS) in plants
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C13H13N5 Pyrimidinylamino, benzimidazole Unspecified bioactivity Reaction of cyanamides with binucleophiles Planar structure with intramolecular H-bonding
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine C13H12N4S Pyrimidinylamino, benzothiazole Unspecified bioactivity Heating with acetylacetone and acid Intermolecular H-bonding (cyclic dimers)

Structural and Functional Analysis

a) Pyrimidinylamino Core

All compounds share the 4,6-dimethylpyrimidin-2-ylamino moiety, which confers rigidity and facilitates hydrogen bonding. In sulfometuron-methyl, this group is part of a sulfonylurea bridge critical for herbicidal activity .

b) Heterocyclic Linkages
  • Target vs. Sulfometuron-methyl : The carbothioamide group in the target may enhance metal-binding capacity compared to the sulfonylurea in sulfometuron-methyl, influencing enzyme inhibition mechanisms.
  • The target’s dihydroimidazole introduces conformational flexibility, possibly improving membrane permeability .
c) Hydrogen Bonding and Crystal Packing
  • The benzimidazole analog forms intramolecular N–H⋯N bonds , stabilizing its planar structure .
  • The benzothiazole analog forms intermolecular N–H⋯N bonds , creating cyclic dimers that may affect solubility .
  • The target’s carbothioamide could engage in S⋯H or S⋯metal interactions, absent in other analogs.

Q & A

Q. What are the recommended synthetic routes for 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide?

Methodological Answer :

  • Multi-step synthesis : Begin with the formation of the pyrimidinylamine core via condensation of 4,6-dimethyl-2-aminopyrimidine with a suitable carbonyl derivative. Subsequent cyclization with methyl isothiocyanate under controlled temperatures (60–80°C) in an inert atmosphere (e.g., nitrogen) generates the dihydroimidazole-thiocarbamide scaffold .
  • Key conditions : Use polar aprotic solvents like DMSO or acetonitrile to enhance reaction efficiency. Monitor intermediates via TLC and purify via column chromatography .

Q. How can structural purity and identity of the compound be confirmed?

Methodological Answer :

  • Analytical techniques :
    • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of methyl groups (δ ~2.3–2.5 ppm for pyrimidinyl-CH3_3), thiocarbamide (δ ~170–175 ppm in 13C^{13}C), and dihydroimidazole protons (δ ~3.5–4.0 ppm) .
    • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer :

  • Safety measures :
    • Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
    • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
    • Refer to the Chemical Hygiene Plan for waste disposal guidelines, particularly for thiocarbamide derivatives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict biological activity?

Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. Compare docking scores with structurally analogous compounds (e.g., benzimidazole derivatives) to prioritize experimental validation .

Q. How can statistical design of experiments (DoE) improve reaction yield and scalability?

Methodological Answer :

  • DoE parameters :
    • Factors : Temperature, solvent polarity, catalyst loading.
    • Response variables : Yield, purity, reaction time.
    • Example : A 23^3 factorial design can identify interactions between temperature (60–80°C), solvent (DMSO vs. acetonitrile), and catalyst (0.1–0.3 mol%). Use ANOVA to determine significant factors .
  • Case study : highlights a 30% yield improvement in similar imidazole derivatives by optimizing solvent-catalyst interactions via DoE.

Q. How to resolve discrepancies in spectral data or biological assay results?

Methodological Answer :

  • Data contradiction analysis :
    • Spectral mismatches : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) or compare with published data for analogous compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)benzimidazole derivatives) .
    • Biological assays : Replicate experiments under standardized conditions (pH, temperature) and use positive/negative controls (e.g., known enzyme inhibitors) to rule out false positives .

Q. What strategies enhance the compound’s stability in aqueous or biological matrices?

Methodological Answer :

  • Stability studies :
    • pH-dependent degradation : Use HPLC to monitor degradation products at pH 2–9 over 24–72 hours.
    • Lyophilization : Improve shelf-life by lyophilizing the compound with cryoprotectants (e.g., trehalose) for long-term storage .

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